molecular formula C10H9BrO2 B14804307 3-Bromo-5-cyclopropoxybenzaldehyde

3-Bromo-5-cyclopropoxybenzaldehyde

Cat. No.: B14804307
M. Wt: 241.08 g/mol
InChI Key: YZZQTHVBBQZQRJ-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom at the third position and a cyclopropoxy group at the fifth position on the benzene ring, with an aldehyde functional group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyclopropoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 5-cyclopropoxybenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures.

Another approach involves the cyclopropanation of 3-bromo-5-hydroxybenzaldehyde using a cyclopropylating agent such as diazomethane or cyclopropyl bromide in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination or cyclopropanation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyclopropoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: NaOCH3 in methanol, KSCN in acetone.

Major Products Formed

    Oxidation: 3-Bromo-5-cyclopropoxybenzoic acid.

    Reduction: 3-Bromo-5-cyclopropoxybenzyl alcohol.

    Substitution: 3-Methoxy-5-cyclopropoxybenzaldehyde, 3-Thiocyanato-5-cyclopropoxybenzaldehyde.

Scientific Research Applications

3-Bromo-5-cyclopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a probe for studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The bromine atom and cyclopropoxy group contribute to the compound’s reactivity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-propoxybenzaldehyde: Similar structure with a propoxy group instead of a cyclopropoxy group.

    3-Bromo-5-methoxybenzaldehyde: Contains a methoxy group instead of a cyclopropoxy group.

    3-Bromo-5-ethoxybenzaldehyde: Features an ethoxy group in place of the cyclopropoxy group.

Uniqueness

3-Bromo-5-cyclopropoxybenzaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

3-bromo-5-cyclopropyloxybenzaldehyde

InChI

InChI=1S/C10H9BrO2/c11-8-3-7(6-12)4-10(5-8)13-9-1-2-9/h3-6,9H,1-2H2

InChI Key

YZZQTHVBBQZQRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=CC(=C2)C=O)Br

Origin of Product

United States

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